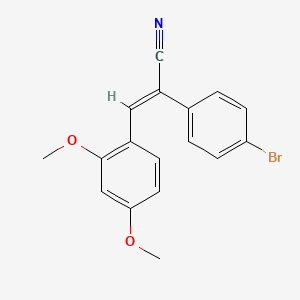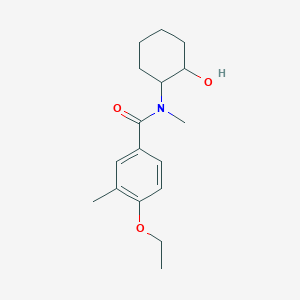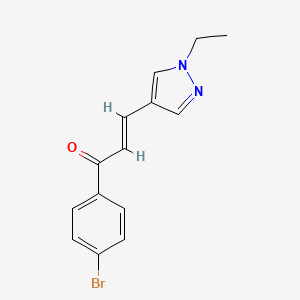
2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile, also known as BDMC, is a chemical compound with potential applications in scientific research. This compound belongs to the family of α,β-unsaturated nitriles and has been shown to exhibit interesting biological properties.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation. It has also been shown to activate the p38 MAPK pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects
2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer. In addition, 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs. However, one limitation of using 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research involving 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile. One area of research is the development of new anti-cancer drugs based on 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile. Another area of research is the investigation of the mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile, which is not fully understood. Additionally, the potential use of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in combination with other anti-cancer drugs is an area of research that warrants further investigation. Finally, the development of new methods for synthesizing 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile with improved solubility in water is an area of research that could improve the usability of this compound in lab experiments.
Conclusion
In conclusion, 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is a chemical compound with potential applications in scientific research. Its anti-cancer properties make it a promising candidate for the development of new anti-cancer drugs. The mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis in cancer cells. While there are some limitations to using 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in lab experiments, there are several future directions for research that could improve our understanding of this compound and its potential applications.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile can be achieved through a multi-step process involving the reaction of 4-bromobenzaldehyde with 2,4-dimethoxybenzaldehyde, followed by the addition of malononitrile and a base-catalyzed Knoevenagel condensation. The resulting product is then purified through column chromatography to obtain pure 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit interesting biological properties that make it a potential candidate for scientific research. One of the most promising applications of 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is in cancer research. 2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been found to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-8-5-13(17(10-16)21-2)9-14(11-19)12-3-6-15(18)7-4-12/h3-10H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADQHHSMQDMFCF-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)


![3-(4-fluorobenzyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5296884.png)
![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)

![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)
![4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)
